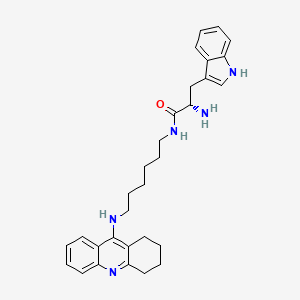

Tacrine-indole hybrid derivative 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé hybride tacrine-indole 1 est un composé qui combine les caractéristiques structurelles des parties tacrine et indole. La tacrine est connue pour son activité inhibitrice de l'acétylcholinestérase, tandis que l'indole est une structure centrale dans de nombreux composés biologiquement actifs. Le dérivé hybride vise à exploiter les potentiels thérapeutiques des deux composants, en particulier dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse des dérivés hybrides tacrine-indole implique généralement la combinaison des parties tacrine et indole par le biais de diverses réactions chimiques. Une méthode courante consiste à faire réagir la tacrine avec des dérivés de l'indole dans des conditions spécifiques pour former le composé hybride. Par exemple, la synthèse peut impliquer l'utilisation de liaisons alkyldiamine pour connecter les deux parties .

Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, la synthèse suit généralement les protocoles standard de synthèse organique. Le processus peut impliquer plusieurs étapes, y compris la préparation de composés intermédiaires, la purification et l'assemblage final du dérivé hybride .

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé hybride tacrine-indole 1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein du composé.

Substitution : Les réactions de substitution, telles que la substitution nucléophile, peuvent être utilisées pour introduire différents substituants sur les parties indole ou tacrine

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles sont utilisés dans les réactions de substitution

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'hybride tacrine-indole, chacun ayant potentiellement des activités biologiques différentes .

4. Applications de la recherche scientifique

Médecine : La principale application est le traitement des maladies neurodégénératives, en particulier la maladie d'Alzheimer. .

5. Mécanisme d'action

Le mécanisme d'action du dérivé hybride tacrine-indole 1 implique l'inhibition des enzymes cholinestérases, en particulier l'acétylcholinestérase et la butyrylcholinestérase. En inhibant ces enzymes, le composé empêche la dégradation de l'acétylcholine, conduisant à une accumulation d'acétylcholine aux jonctions synaptiques. Cela améliore la transmission cholinergique, ce qui est bénéfique dans des conditions telles que la maladie d'Alzheimer .

De plus, le composé peut interagir avec d'autres cibles moléculaires, telles que les plaques β-amyloïdes, et inhiber leur formation, contribuant ainsi davantage à ses effets thérapeutiques .

Composés similaires :

Hybrides tacrine-flavonoïdes : Ces composés présentent également une puissance inhibitrice contre les cholinestérases et possèdent des propriétés supplémentaires comme la chélation métallique.

Hybrides tacrine-indométhacine : Ces hybrides combinent des propriétés anti-inflammatoires avec l'inhibition de la cholinestérase.

Hybrides tacrine-1,2,3-triazole : Ces composés sont synthétisés par la chimie du clic et présentent des activités anticholinestérasiques significatives.

Unicité : Le dérivé hybride tacrine-indole 1 se distingue par son mécanisme d'action double, ciblant à la fois l'inhibition de la cholinestérase et la formation de plaques β-amyloïdes. Cette approche multicible améliore son potentiel thérapeutique par rapport aux autres composés monocibles .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of tacrine-indole hybrid derivative 1 involves the inhibition of cholinesterase enzymes, particularly acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at synaptic junctions. This enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .

Additionally, the compound may interact with other molecular targets, such as β-amyloid plaques, and inhibit their formation, further contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Tacrine-Flavonoid Hybrids: These compounds also show inhibitory potency against cholinesterases and have additional properties like metal chelation.

Tacrine-Indomethacin Hybrids: These hybrids combine anti-inflammatory properties with cholinesterase inhibition.

Tacrine-1,2,3-Triazole Hybrids: These compounds are synthesized through click chemistry and exhibit significant anticholinesterase activities.

Uniqueness: Tacrine-indole hybrid derivative 1 stands out due to its dual-action mechanism, targeting both cholinesterase inhibition and β-amyloid plaque formation. This multi-target approach enhances its therapeutic potential compared to other single-target compounds .

Propriétés

Formule moléculaire |

C30H37N5O |

|---|---|

Poids moléculaire |

483.6 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(1H-indol-3-yl)-N-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]propanamide |

InChI |

InChI=1S/C30H37N5O/c31-25(19-21-20-34-26-14-6-3-11-22(21)26)30(36)33-18-10-2-1-9-17-32-29-23-12-4-7-15-27(23)35-28-16-8-5-13-24(28)29/h3-4,6-7,11-12,14-15,20,25,34H,1-2,5,8-10,13,16-19,31H2,(H,32,35)(H,33,36)/t25-/m0/s1 |

Clé InChI |

KADKUQSSIRPDHT-VWLOTQADSA-N |

SMILES isomérique |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |

SMILES canonique |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC(=O)C(CC4=CNC5=CC=CC=C54)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.